Manumycin A
Overview
Description
Manumycin A is a natural monomeric epoxyquinoid . It is derived from Streptomyces parvulus and has been used to inhibit IκB kinase (IKK)b−nuclear κ-B essential modulator (NEMO) interaction . It exhibits anti-tumor properties by inhibiting farnesylation of oncogenic Ras .
Synthesis Analysis
Manumycin A is a member of the manumycin family of polyketides . These polyketides bear multiple potentially reactive sites . The manumycin family of polyketides target C374 of the putative E3 ligase UBR7 in breast cancer cells .
Molecular Structure Analysis
The molecular formula of Manumycin A is C31H38N2O7 . It has a molecular weight of 550.64 . The stereochemistry at C-5 and C-6 of Manumycin A was determined as (5R, 6S) and at C-4 was assigned as (4R) .
Physical And Chemical Properties Analysis
Manumycin A is a powder that is soluble in DMSO . It should be stored at -20°C in a dry, sealed environment .
Scientific Research Applications
Anticancer Effects and Mechanisms
Endoplasmic Reticulum Stress-Mediated Cell Death : Manumycin A, produced by a new Streptomyces strain, induces cell apoptosis in human oral squamous cell carcinoma (OSCC) through endoplasmic reticulum stress-mediated pathways. It reduces cell growth and Sp1 protein levels in OSCC cell lines, leading to the downregulation of Sp1 downstream target genes and triggering apoptotic cell death through mitochondrial pathways (Jung-Jae Cho et al., 2015).
Inhibition of Thioredoxin Reductase-1 : Manumycin A also acts as a potent inhibitor of mammalian cytosolic thioredoxin reductase 1 (TrxR-1), a critical enzyme for cellular redox balance. Its inhibitory effect is due to a covalent interaction, contributing to its anticancer properties (Anupama Tuladhar & K. Rein, 2018).
Targeting Protein Phosphatase 1α : Research has identified Manumycin-A as a natural tumoricide that targets protein phosphatase 1α (PP1α) and reduces hydrogen peroxide to induce apoptosis in lymphoma cells, suggesting a unique mechanism of action in tumoricidal activity (G. Carey, S. Roy, & H. Daino, 2015).
Molecular Mechanisms and Applications
Modulation of Heat Shock Protein Response : Inhibition of the Heat Shock Protein A (HSPA) family potentiates the anticancer effects of Manumycin A. This suggests that targeting HSPA-mediated adaptive mechanisms may improve anticancer strategies (D. Sojka et al., 2021).
Inhibition of Farnesyltransferase : Manumycin A's antitumor effect on colorectal cancer cells involves increasing the reactive oxygen species production and blocking the PI3K-AKT pathway, showcasing its potential for diverse cancer treatment applications (Jingyu Zhang et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2E,4E,6R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O7/c1-5-6-11-19(2)16-20(3)17-21(4)30(38)32-22-18-31(39,29-28(40-29)27(22)37)15-10-8-7-9-12-25(36)33-26-23(34)13-14-24(26)35/h7-10,12,15-19,28-29,34,39H,5-6,11,13-14H2,1-4H3,(H,32,38)(H,33,36)/b8-7+,12-9+,15-10+,20-16+,21-17+/t19-,28-,29-,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWQHCKLTXDWBD-MVTGTTCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C=C(C)C=C(C)C(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C)/C=C(\C)/C=C(\C)/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025744 | |
Record name | Manumycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Manumycin A | |
CAS RN |
52665-74-4 | |
Record name | Manumycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52665-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Manumycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052665744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Manumycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MANUMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIQ298X4XD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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